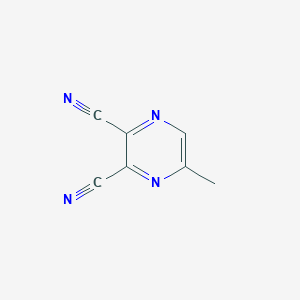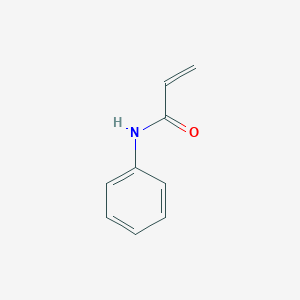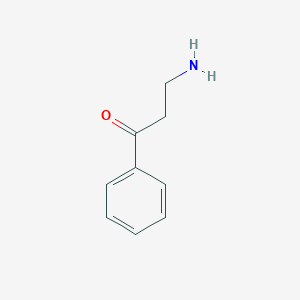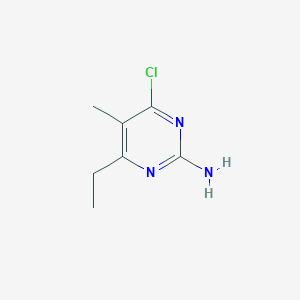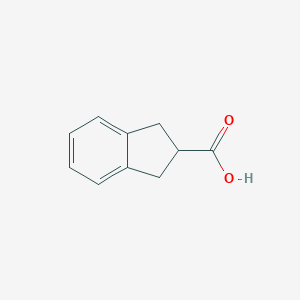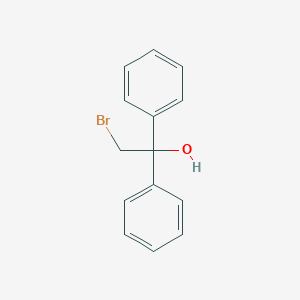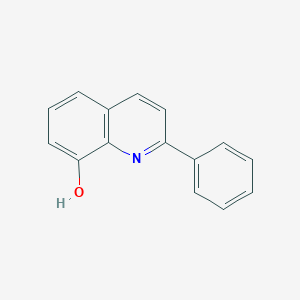
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, also known as BCTP, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in synaptic transmission and plasticity in the central nervous system.
Mecanismo De Acción
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone acts as a competitive antagonist of mGluR1, which means that it binds to the receptor and prevents the activation of downstream signaling pathways. The binding of glutamate to mGluR1 normally leads to the activation of G proteins and the subsequent modulation of intracellular signaling cascades. By blocking this process, 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can modulate the activity of mGluR1 and affect various physiological processes.
Efectos Bioquímicos Y Fisiológicos
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been shown to modulate various physiological processes, including synaptic transmission, synaptic plasticity, and neuronal excitability. It has also been shown to affect pain perception and addiction-related behaviors. 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been used to investigate the potential therapeutic benefits of targeting mGluR1 in various neurological and psychiatric disorders, such as epilepsy, schizophrenia, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone in lab experiments is its high selectivity for mGluR1, which allows for specific modulation of this receptor subtype without affecting other glutamate receptors. However, one limitation of 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is its relatively low potency compared to other mGluR1 antagonists, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for research on 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone and its effects on mGluR1. One area of interest is the potential therapeutic benefits of targeting mGluR1 in the treatment of various neurological and psychiatric disorders, such as epilepsy, schizophrenia, and depression. Another area of interest is the development of more potent and selective mGluR1 antagonists, which could lead to more effective treatments for these disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone on synaptic plasticity, learning, and memory.
Métodos De Síntesis
The synthesis of 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone involves a multi-step process that includes the reaction of 2-chlorobenzyl thiol with 2-bromoacetophenone, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been extensively used in scientific research to study the role of mGluR1 in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning, and memory, as well as pain perception and addiction. 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has also been used as a tool to investigate the potential therapeutic benefits of targeting mGluR1 in the treatment of various neurological and psychiatric disorders, such as epilepsy, schizophrenia, and depression.
Propiedades
Número CAS |
5273-34-7 |
|---|---|
Nombre del producto |
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone |
Fórmula molecular |
C24H18Cl2N2OS2 |
Peso molecular |
485.4 g/mol |
Nombre IUPAC |
4,5-bis[(2-chlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H18Cl2N2OS2/c25-20-12-6-4-8-17(20)15-30-22-14-27-28(19-10-2-1-3-11-19)24(29)23(22)31-16-18-9-5-7-13-21(18)26/h1-14H,15-16H2 |
Clave InChI |
HNIIRXVKRFBAIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=CC=C3Cl)SCC4=CC=CC=C4Cl |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=CC=C3Cl)SCC4=CC=CC=C4Cl |
Otros números CAS |
5273-34-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



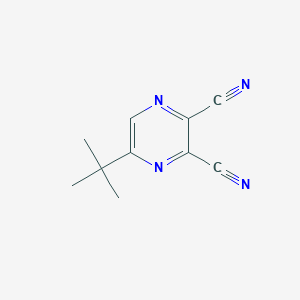
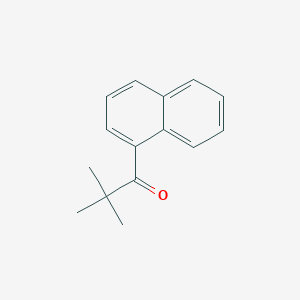
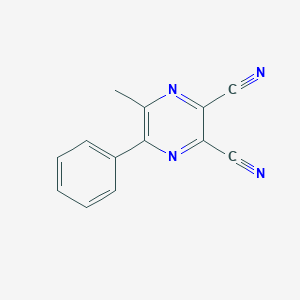
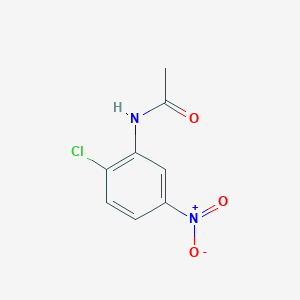
![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)
![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
